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Compound of Interest

Compound Name: N 563

Cat. No.: B1663612

Disclaimer: The term "N-563" is ambiguous in scientific literature, with search results pointing to
several distinct entities. This guide provides an in-depth overview of the in vitro studies for the
most prominent interpretations: the novel Keap1/Nrf2 pathway inhibitor K-563 and the anti-IL-5
receptor a monoclonal antibody MEDI-563 (Benralizumab). Researchers should exercise
caution and verify the specific compound of interest.

K-563: A Novel Inhibitor of the Keapl/Nrf2 Pathway

K-563 is a small molecule inhibitor of the Keap1/Nrf2 signaling pathway, which is a critical
regulator of antioxidant and detoxification responses.[1] Aberrant activation of this pathway is
associated with cancer cell proliferation and resistance to chemotherapy, making it a promising
target for anti-cancer therapies.[1] K-563 was identified through high-throughput screening in
Keapl mutant human lung cancer A549 cells.[1]

Quantitative Data Summary

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1663612?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/30735010/
https://pubmed.ncbi.nlm.nih.gov/30735010/
https://pubmed.ncbi.nlm.nih.gov/30735010/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Parameter Cell Line Value Reference
Anti-proliferative Keapl- or Nrf2- Growth inhibition 1]
Activity mutated cancer cells observed
Downstream Target Keap1l- or Nrf2-
) Suppressed [1]
Gene Expression mutated cancer cells
GSH Production A549 cells Suppressed [1]
Reactive Oxygen
Species (ROS) A549 cells Activated [1]

Production

Experimental Protocols

High-Throughput Screening for Keap1/Nrf2 Pathway Inhibitors:
e Cell Line: Keapl mutant human lung cancer A549 cells.

o Assay: A transcriptional reporter assay was utilized to screen for small-molecule inhibitors of
the Keap1/Nrf2 pathway.[1] This type of assay typically involves cells engineered with a
reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the
transcription factor Nrf2. A decrease in reporter gene expression would indicate inhibition of
the pathway.

Anti-proliferative Activity Assays:
e Cell Lines: Various cancer cell lines with mutations in Keapl or Nrf2 were used.[1]

o Methodology: While the specific assay is not detailed, standard methods for assessing cell
proliferation include the MTT assay, which measures metabolic activity, or direct cell
counting. Cells are treated with varying concentrations of K-563, and cell viability is
measured over time.

Analysis of Downstream Target Gene Expression:

o Methodology: To confirm the mechanism of action, the expression of Nrf2 downstream target
genes was measured. This is typically performed using quantitative real-time PCR (gRT-
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PCR) to quantify mRNA levels of genes involved in antioxidant response and detoxification.

Signaling Pathway Visualization

Cytoplasm

<

nhibits

Keapl

Binds and

Nrf2

=}

resented for ubiquitination

Cul3-Rbx1 Proteasomal
E3 Ubiquitin Ligase Degradation

Ubiquitination

Degraded

sequesters

Translocation

(Normally inhibited by Keap1)

Nucleus

s NfD
lqsb INLI&

= Nrf2

Binds to

Antioxidant Response Element (ARE)

ctivates

Target Gene Expression
(e.g., NQO1, GCLC)

Cancer Cell Proliferation
& Drug Resistance

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved.

3/9

Tech Support


https://www.benchchem.com/product/b1663612?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Keap1/Nrf2 signaling pathway and the inhibitory action of K-563.

MEDI-563 (Benralizumab): An Anti-IL-5 Receptor o
Monoclonal Antibody

MEDI-563, also known as Benralizumab, is a humanized, afucosylated monoclonal antibody
that targets the alpha subunit of the interleukin-5 receptor (IL-5Ra).[2][3] IL-5 is a key cytokine
responsible for the differentiation, proliferation, and activation of eosinophils, which are
implicated in asthma and other eosinophilic disorders.[4] MEDI-563 depletes eosinophils and
basophils through enhanced antibody-dependent cell-mediated cytotoxicity (ADCC).[2]
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Conditions/Cell
Parameter Value Li Reference
ine

Binding Affinity
(Dissociation

Constant)

Recombinant
Human IL-5Ra 11 pM ) [2]
extracellular domains

Cynomolgus Monkey Recombinant

42 pM : [2]
IL-5Ra extracellular domains
ADCC Activity (EC50)
Human Eosinophils 0.9 pM [2]
Human Basophils 0.5 pM [2]
Inhibition of IL-5- CTLL-2 cells
induced Proliferation 0.3nM transfected with [2]
(IC50) human IL-5Ra3

In Vivo Eosinophil
Depletion _

>80% reduction 0-30 mg/kg IV [2]
(Cynomolgus

Monkeys)

Peripheral Blood )
) ) ) ~94% of subjects to
Eosinophil Reduction Doses =0.03 mg/kg [4]
_ 0.00-0.01 x 103/uL
(Human Subijects)

Experimental Protocols

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay:
o Target Cells: Human eosinophils and basophils.[2]

o Effector Cells: Natural Killer (NK) cells are typically used as effector cells in ADCC assays.
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» Methodology: Target cells (eosinophils/basophils) are labeled with a detectable marker (e.g.,
a fluorescent dye or radioactive isotope). The labeled target cells are then incubated with
MEDI-563 and effector cells. The amount of target cell lysis is quantified by measuring the
release of the marker into the supernatant. The EC50 value represents the concentration of
the antibody that induces 50% of the maximum cell lysis.

IL-5-Induced Proliferation Assay:
e Cell Line: CTLL-2 cells transfected with recombinant human IL-5Raf3.[2]

o Methodology: These cells proliferate in response to IL-5. The assay measures the ability of
MEDI-563 to inhibit this proliferation. Cells are cultured with IL-5 and varying concentrations
of MEDI-563. Cell proliferation is measured after a set incubation period (e.g., 48 hours)
using methods like the MTT assay or incorporation of tritiated thymidine. The IC50 value is
the concentration of MEDI-563 that inhibits 50% of the IL-5-induced proliferation.

Binding Affinity Measurement:

» Methodology: The dissociation constants (Kd) of MEDI-563 to recombinant IL-5Ra
extracellular domains were likely determined using surface plasmon resonance (SPR) or a
similar biophysical technique. This involves immobilizing the receptor on a sensor chip and
flowing different concentrations of the antibody over the surface to measure association and

dissociation rates.

Mechanism of Action Visualization
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Caption: Mechanism of action of MEDI-563 (Benralizumab) via ADCC.

Other Mentions of "563" in Literature

e Phosphorylation Site S563: Studies on the intestinal Na+/H+ exchanger NHE3 have
identified S563 as a key phosphorylation site involved in its regulation by AMP-activated
protein kinase (AMPK).[5][6] This is relevant to studies of ion transport and metabolic
regulation.

¢ Bladder Cancer Cell Line 5637: The 5637 bladder cancer cell line has been used in in vitro
studies to investigate the effects of drugs like Disitamab Vedotin on the TNF signaling
pathway.[7]

These instances highlight the importance of precise nomenclature in scientific research and
reporting.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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